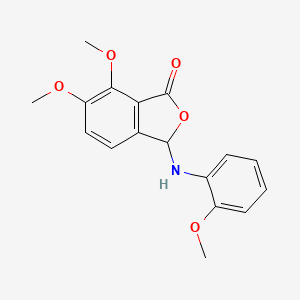

6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one, commonly known as DMMAI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMMAI is a synthetic analog of the natural compound harmine, which is found in several plants and has been used in traditional medicine for centuries.

Scientific Research Applications

Synthesis and Chemical Properties

One area of research focuses on the synthesis of complex organic molecules, such as derivatives of benzofurans and isoflavones, which are of interest due to their diverse biological activities. For instance, the synthesis of di- and tri-methylfuroisoflavones through the acylation of dimethyl-bz-hydroxybenzofurans demonstrates the utility of benzofuran derivatives in the creation of novel compounds with potential pharmaceutical applications (Kawase, Nanbu, & Miyoshi, 1968). Similarly, the development of novel benzodifuranyl compounds with anti-inflammatory and analgesic properties showcases the chemical versatility and potential therapeutic use of these molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biochemical and Pharmacological Studies

Research also extends into biochemical and pharmacological areas, with studies exploring the interaction of these compounds with biological targets. For example, the evaluation of the TOP1-targeting activity and cytotoxicity of nitro and amino derivatives in the D-ring of certain benzofuran compounds highlights the potential for developing new anticancer agents (Singh et al., 2003).

Environmental and Microbial Applications

Furthermore, the study of anaerobic O-demethylations of methoxyfuran and similar compounds by certain microbes points to applications in environmental science and bioremediation, indicating the microbial ability to transform synthetic organic molecules under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).

Properties

IUPAC Name |

6,7-dimethoxy-3-(2-methoxyanilino)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-20-12-7-5-4-6-11(12)18-16-10-8-9-13(21-2)15(22-3)14(10)17(19)23-16/h4-9,16,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOKKZCXBMAZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)

![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)